molecular formula C15H10N2O4 B2836463 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid CAS No. 1701-95-7

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid

Cat. No.: B2836463
CAS No.: 1701-95-7
M. Wt: 282.255
InChI Key: SZBBNJAPNMKLRU-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is an interesting organic compound known for its unique structure, which integrates both quinazolinone and benzoic acid moieties. These structures are key in various pharmacological and industrial applications, drawing attention in fields ranging from medicinal chemistry to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid typically involves a multi-step reaction sequence:

  • Quinazolinone formation: : The quinazolinone core can be synthesized starting from anthranilic acid via a reaction with formamide under high-temperature conditions.

  • Benzoic acid attachment: : Subsequently, the benzoic acid moiety is attached using electrophilic aromatic substitution, involving benzoic acid derivatives and appropriate coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) under controlled pH conditions.

Industrial Production Methods

Industrial production may leverage high-throughput automated systems, using catalysts and solvents designed to maximize yield and purity. Large-scale synthesis often focuses on cost-efficiency and environmental considerations, employing green chemistry principles such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups. For example, the benzoic acid segment may oxidize under the influence of strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions, particularly affecting the quinazolinone core, can be performed using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate, chromic acid.

  • Reduction reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents like N-bromosuccinimide for electrophilic substitution, sodium methoxide for nucleophilic substitution.

Major Products Formed from These Reactions

  • Oxidation: : Oxidized derivatives with altered carboxyl groups.

  • Reduction: : Reduced quinazolinone derivatives with additional hydrogen atoms.

  • Substitution: : Aromatic compounds with new functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is utilized extensively in:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its interactions with biological molecules, potential as an enzyme inhibitor.

  • Medicine: : Potential pharmaceutical applications as a therapeutic agent due to its bioactivity.

  • Industry: : Uses in the development of new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action often involves:

  • Binding to molecular targets: : Such as enzymes or receptors, influencing biological pathways.

  • Pathways involved: : Often modulates key biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Unique Attributes

Compared to other quinazolinone derivatives, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid stands out due to the presence of the benzoic acid moiety, enhancing its reactivity and potential bioactivity.

List of Similar Compounds

  • 2-methylquinazolin-4(3H)-one: : Similar in structure but without the benzoic acid group.

  • 3-amino-2-phenylquinazolin-4(3H)-one: : Contains an amino group, differing in functional moieties.

  • 2-phenylquinazolin-4(3H)-one: : Structurally similar but varies in its phenyl substitution pattern.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)16-15(21)17(13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBBNJAPNMKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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